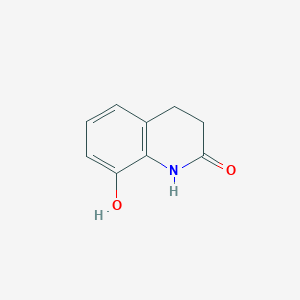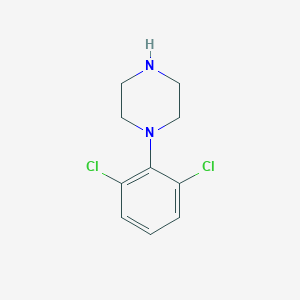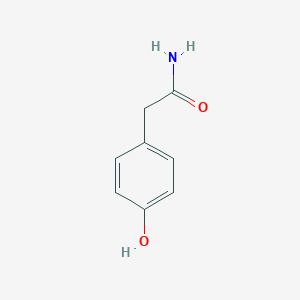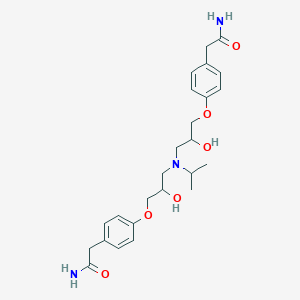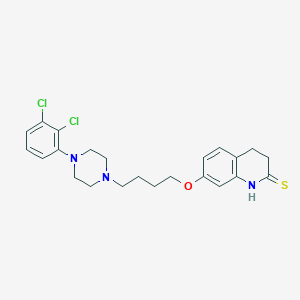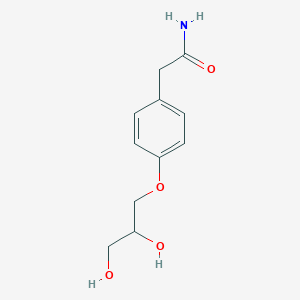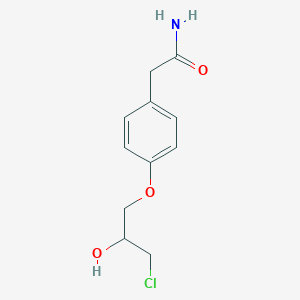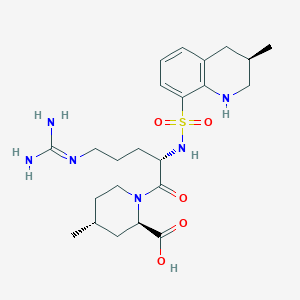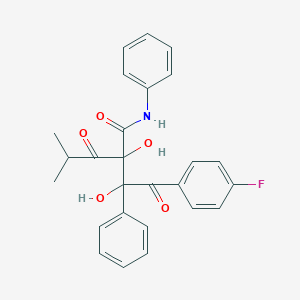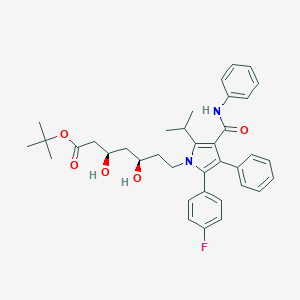
莨菪碱硫酸盐
描述
硫酸阿托品是一种莨菪烷类生物碱,源自植物如颠茄,俗称“颠茄”。它是一种毒蕈碱乙酰胆碱受体的竞争性拮抗剂,这意味着它会阻断乙酰胆碱对这些受体的作用。 这种化合物在医学上被广泛用于其抗胆碱能特性,这有助于治疗各种疾病,如心动过缓(心率过慢)、有机磷中毒,以及在眼科检查期间扩张瞳孔 .
科学研究应用
硫酸阿托品在科学研究中具有广泛的应用:
化学: 用作各种化学反应和研究中的试剂。
生物学: 用于涉及副交感神经系统研究。
医学: 用于治疗心动过缓、有机磷中毒,以及在眼科检查期间扩张瞳孔.
工业: 用于生产药物和其他化学产品.
作用机制
硫酸阿托品作为毒蕈碱受体的竞争性可逆拮抗剂。通过阻断乙酰胆碱对这些受体的作用,它抑制副交感神经系统,副交感神经系统负责“休息和消化”活动。 这会导致心率加快、唾液分泌减少和瞳孔扩张等效应 .
类似化合物:
东莨菪碱: 另一种具有类似抗胆碱能特性的莨菪烷类生物碱。
莨菪碱: 阿托品的活性异构体,也因其抗胆碱能作用而被使用。
托吡卡胺: 一种作用时间较短的胆碱能拮抗剂,用于扩张瞳孔
独特性: 硫酸阿托品因其广泛的应用范围及其被纳入世界卫生组织基本药物清单而独一无二。 它能够治疗有机磷中毒等危及生命的疾病,以及在各种医疗程序中的应用,突出了其重要性 .
生化分析
Biochemical Properties
Hyoscyamine sulphate specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine . This interaction with acetylcholine, a neurotransmitter, makes hyoscyamine sulphate an important player in various biochemical reactions.
Cellular Effects
Hyoscyamine sulphate has a significant impact on various types of cells and cellular processes. It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid .
Molecular Mechanism
Hyoscyamine sulphate is an antimuscarinic, i.e., an antagonist of muscarinic acetylcholine receptors . It blocks the action of acetylcholine at sweat glands (sympathetic) and at parasympathetic sites in salivary glands, stomach secretions, heart muscle, sinoatrial node, smooth muscle in the gastrointestinal tract, and the central nervous system .
Temporal Effects in Laboratory Settings
Long-term use of hyoscyamine may decrease or inhibit salivary flow and contribute to the development of caries, periodontal disease, oral candidiasis, and discomfort . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .
Dosage Effects in Animal Models
In a study involving Japanese encephalitis virus-infected embryonated chicken eggs, pretreatment with hyoscyamine sulphate resulted in a significant decrease in the viral load in both chorioallantoic membrane (CAM) and brain tissues at 48 and 96 hours post-infection .
Metabolic Pathways
Hyoscyamine sulphate is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .
准备方法
合成路线和反应条件: 硫酸阿托品可以通过连续流动工艺合成,该工艺涉及托品与苯乙酰氯的反应。 该工艺包括仔细控制 pH 值和顺序的液-液萃取以实现高纯度 . 另一种方法是让α-甲酰氧苯乙酸托品与硼氢化钾在醇和氯仿存在下反应,然后进行结晶和纯化步骤 .
工业生产方法: 硫酸阿托品的工业生产通常涉及从颠茄、曼陀罗和天仙子等植物中提取该化合物。 然后,将提取的化合物进行各种纯化工艺以获得最终产品 .
化学反应分析
反应类型: 硫酸阿托品会发生多种类型的化学反应,包括水解、氧化和取代。
常用试剂和条件:
水解: 阿托品可在碱性条件下水解,生成托品和托品酸。
氧化: 氧化剂可以将阿托品转化为各种氧化产物。
取代: 阿托品可以发生取代反应,其中酯基被其他官能团取代。
主要产物: 从这些反应中形成的主要产物包括托品、托品酸和各种氧化产物 .
相似化合物的比较
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: The active isomer of atropine, also used for its anticholinergic effects.
Tropicamide: A shorter-acting cholinergic antagonist used for pupil dilation
Uniqueness: Atropine sulfate is unique due to its wide range of applications and its inclusion in the World Health Organization’s List of Essential Medicines. Its ability to treat life-threatening conditions such as organophosphate poisoning and its use in various medical procedures highlight its importance .
属性
| Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. | |
CAS 编号 |
620-61-1 |
分子式 |
C34H48N2O10S |
分子量 |
676.8 g/mol |
IUPAC 名称 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13?,14?,15?,16-;/m11./s1 |
InChI 键 |
HOBWAPHTEJGALG-YMCAWCDYSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
手性 SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
| 620-61-1 | |
Pictograms |
Acute Toxic |
同义词 |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hyoscyamine Sulphate?
A1: Hyoscyamine Sulphate is an anticholinergic drug. It competitively inhibits the action of acetylcholine at muscarinic receptors. [] This inhibition reduces the activity of smooth muscles in the gastrointestinal tract, leading to decreased motility and spasm. []
Q2: Has Hyoscyamine Sulphate demonstrated efficacy in treating specific medical conditions?
A2: Research suggests that Hyoscyamine Sulphate can be effective in treating symptoms associated with mastocytosis, a rare disorder characterized by an abnormal accumulation of mast cells in the body. [] A case study reported that Hyoscyamine Sulphate successfully abolished gastritis, diarrhea, and pressure-induced pain in a patient with mastocytosis. [] Additionally, it significantly reduced dermographism (skin writing) and itching, although it did not affect abnormal urinary histamine excretion. []
Q3: Are there any known challenges related to the stability of Hyoscyamine Sulphate?
A3: Stability studies are crucial for pharmaceutical compounds like Hyoscyamine Sulphate. Research has explored the stability of its aqueous solutions. [] Ensuring the stability of Hyoscyamine Sulphate formulations is essential for maintaining its efficacy and safety over time.
Q4: How does the stereochemistry of Hyoscyamine Sulphate affect its properties?
A4: Hyoscyamine Sulphate is the sulphate salt of Hyoscyamine, which exists as two stereoisomers: l-Hyoscyamine and d-Hyoscyamine. Interestingly, l-Hyoscyamine exhibits a significantly lower solubility in ethanol compared to its racemic mixture (atropine). [] This difference in solubility might contribute to the phenomenon of "spontaneous resolution" observed with atropine sulphate, where one stereoisomer preferentially crystallizes from the solution. []
Q5: Does Hyoscyamine Sulphate pose any risks during endoscopic procedures?
A5: While not directly addressed in the provided research, Hyoscyamine Sulphate's anticholinergic effects warrant careful consideration during endoscopic procedures like colonoscopies. A study highlighted the potential for Hyoscyamine Sulphate to cause tachycardia (rapid heartbeat) during colonoscopies. [] Clinicians should be cautious about its widespread use until this side effect is further investigated. [] The research emphasizes the paramount importance of patient safety, advocating for routine supplemental oxygen use during these procedures to mitigate potential hypoxemia risks. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


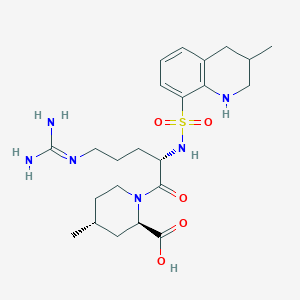
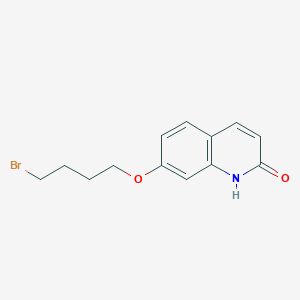
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
